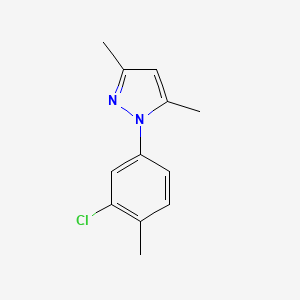
1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.0767261 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Conformation and Hydrogen Bonding
1-(3-Chloro-4-Methylphenyl)-3,5-Dimethyl-1H-Pyrazole has been studied for its role in forming complex hydrogen-bonded structures. For instance, certain derivatives of 1H-pyrazole form intricate framework structures with multiple hydrogen bond types, which are significant in the study of molecular conformations and interactions (Asma et al., 2018).
Tautomerism in Curcuminoid NH-Pyrazoles
Research into NH-pyrazoles, closely related to this compound, has revealed interesting aspects of tautomerism in these compounds. This involves studying their structures and behavior in both solid and solution states, which is crucial for understanding the chemical properties and reactivity of these compounds (Cornago et al., 2009).
Synthesis and Biological Activity
A series of 3,5-dimethyl-1H-pyrazole derivatives have been synthesized and analyzed for their biological activity. Such studies are important for the development of new pharmaceuticals and chemicals with potential applications in medicine and industry (Al-Smaisim, 2012).
Mechanochemical Synthesis
The compound has been utilized in green mechanochemical synthesis methods. This approach is environmentally friendly and efficient, providing an alternative to traditional chemical synthesis methods (Saeed & Channar, 2017).
Ligand Synthesis for Metal Complexes
Studies have also focused on the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are used to create water-soluble pyrazolate rhodium(I) complexes. This has implications for the development of new catalysts and materials in organometallic chemistry (Esquius et al., 2000).
Electrochemically Catalyzed Reactions
1H-Pyrazoles have been investigated for their role in electrochemically catalyzed N-N coupling and ring cleavage reactions. This research contributes to the field of electro-organic synthesis, offering new pathways for chemical transformations (Zandi et al., 2021).
Structural Characterization
Research into the synthesis, conformational studies, and structural characterization of 1H-pyrazole derivatives informs our understanding of molecular geometry and its implications for chemical reactivity and interactions (Channar et al., 2019).
Corrosion Inhibition
1H-Pyrazole derivatives have been studied for their inhibitory effect on the corrosion of metals, an area of significant practical importance in materials science and engineering (Chetouani et al., 2005).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-8-4-5-11(7-12(8)13)15-10(3)6-9(2)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUQHBXEKGXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
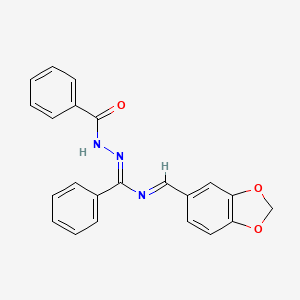
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
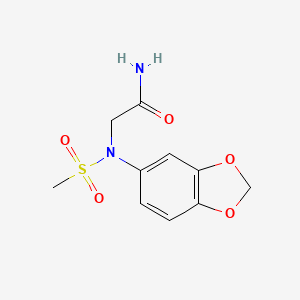
![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
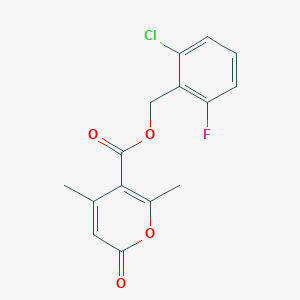
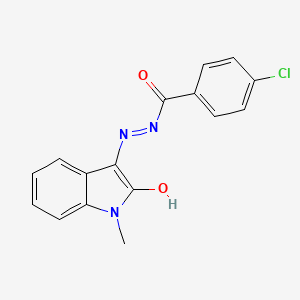
![N-[4-chloro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5842411.png)
![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)
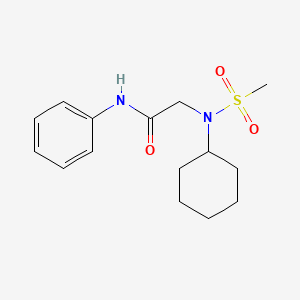
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
